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molecular formula C10H6N2O4 B7737185 1,5-Dinitronaphthalene CAS No. 71607-49-3

1,5-Dinitronaphthalene

Cat. No. B7737185
M. Wt: 218.17 g/mol
InChI Key: ZUTCJXFCHHDFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992230B2

Procedure details

The process for the production of 1,5-dinitronaphthalene according to the invention is based on the direct nitration of naphthalene by nitric acid having a concentration of 72–87 wt.-% without mononitronaphthalene isolation. The washing of the reaction products with water and acetone leads to 1,5-dinitronaphthalene of high purity [≧98 wt.-%]. The acetone and nitric acid used in the process may be recovered and returned into the process. 1,8-dinitronaphthalene is produced in the process as a by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)([O-])=O.C1C2C(=CC=CC=2)C=CC=1.[N+:27]([O-])([OH:29])=[O:28].[N+](C1C2C(=CC=CC=2)C=CC=1)([O-])=O>>[N+:14]([C:9]1[C:8]2[C:13](=[CH:4][CH:5]=[CH:6][C:7]=2[N+:27]([O-:29])=[O:28])[CH:12]=[CH:11][CH:10]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=C(C=CC=C12)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The washing of the reaction products with water and acetone leads to 1,5-dinitronaphthalene of high purity [≧98 wt.-%]
CUSTOM
Type
CUSTOM
Details
may be recovered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=CC=CC(=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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